4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Urotensin II antagonism GPCR pharmacology Cardiovascular drug discovery

Acquire a structurally distinct, patent-enabled urotensin II (UT) receptor antagonist that avoids the high molecular weight (>500 Da) and lipophilicity (LogP >5) of historical benchmarks like SB-657510. With a lead-like MW of 365.84 Da and ACD/LogP of 1.84, this 4-chlorobenzamide bearing a pyridin-3-yl amide and a 3-pyrrolidin-1-ylsulfonyl group enables multiparameter optimization without immediate drug-likeness penalties. The N-(pyridin-3-yl)benzamide core is a known CYP11B2 inhibitor scaffold (IC₅₀ 53–166 nM), making this compound ideal for diversified SAR programs and head-to-head ADME profiling against high-lipophilicity UT antagonist chemotypes.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.83
CAS No. 890594-29-3
Cat. No. B2388507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS890594-29-3
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.83
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl
InChIInChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21)
InChIKeyDRAVKFKWNREJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890594-29-3): Core Chemical Identity and Pharmacological Classification


4-Chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890594-29-3) is a synthetic pyrrolidine sulfonamide that belongs to a class of compounds described in the patent literature as urotensin II (UT) receptor antagonists . Its molecular formula is C₁₆H₁₆ClN₃O₃S (MW 365.84 Da), featuring a 4-chlorobenzamide core linked to a pyridin-3-yl moiety via an amide bond and substituted at the 3‑position with a pyrrolidin-1-ylsulfonyl group . The compound resides at the intersection of two distinct pharmacological spaces—urotensin II receptor modulation and aldosterone synthase (CYP11B2) inhibition—owing to its N-(pyridin-3-yl)benzamide substructure, which has been independently optimized as a selective CYP11B2 inhibitor scaffold .

Why 4-Chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Replaced by a Generic Pyrrolidine Sulfonamide or Benzamide Analog


Pyrrolidine sulfonamides as a class modulate the urotensin II receptor, yet subtle structural variations—particularly the substitution pattern on the benzamide ring and the nature of the heteroaryl amide moiety—profoundly alter receptor binding kinetics and selectivity profiles . For instance, the pyridin-3-yl amide motif present in this compound is absent from the majority of disclosed urotensin II antagonists, which typically employ substituted phenyl or indole-based amides . Furthermore, the 3‑position pyrrolidin-1-ylsulfonyl group distinguishes it from simpler 4‑chloro‑N‑(pyridin‑3‑yl)benzamides that act as aldosterone synthase inhibitors with an IC₅₀ of 65 nM . Generic substitution with a des‑sulfonyl analog or a different regioisomer would therefore eliminate both the putative UT receptor interaction and the potential gain in CYP11B2 potency conferred by the sulfonyl moiety, rendering interchange scientifically unsound .

Comparator-Anchored Quantitative Differentiation of 4-Chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide from Closest Analogs


Urotensin II Receptor Antagonism: Structural Enablement Within the Pyrrolidine Sulfonamide Patent Class

The compound falls within the generic Markush structure of Formula I in US20050197345 A1, which claims pyrrolidine sulfonamides as urotensin II receptor antagonists . Although the exact IC₅₀ value for this specific compound has not been publicly reported, the patent discloses that representative examples of the class inhibit urotensin II-induced calcium mobilization with IC₅₀ values ranging from 10 nM to 1 µM . By structural analogy, the compound is expected to exhibit UT receptor antagonism, a claim that cannot be made for closely related N-(pyridin-3-yl)benzamides lacking the sulfonyl group (e.g., 4‑chloro‑N‑(pyridin‑3‑yl)benzamide), which show no reported UT activity .

Urotensin II antagonism GPCR pharmacology Cardiovascular drug discovery

Physicochemical Differentiation from the Prototypical Urotensin II Antagonist SB‑657510

Compared with SB‑657510, the most widely cited urotensin II antagonist (CAS 474960‑44‑6), 4‑chloro‑N‑(pyridin‑3‑yl)‑3‑(pyrrolidin‑1‑ylsulfonyl)benzamide exhibits a substantially lower molecular weight (365.84 vs. 505.81 Da) and reduced calculated lipophilicity (ACD/LogP 1.84 vs. LogP 5.10) . Its polar surface area is comparable (88 Ų vs. 85.48 Ų), and it does not violate Lipinski's Rule of Five, whereas SB‑657510 has a LogP > 5 and molecular weight > 500, placing it outside optimal oral drug space . These differences suggest a more favorable pharmacokinetic starting point for lead optimization campaigns targeting the UT receptor.

Drug-likeness Physicochemical profiling Lead optimization

Aldosterone Synthase (CYP11B2) Inhibitory Potential: Evidence from the Core N-(Pyridin-3-yl)benzamide Pharmacophore

The compound shares its core N‑(pyridin‑3‑yl)benzamide scaffold with a series of potent and selective aldosterone synthase (CYP11B2) inhibitors . The truncated analog 4‑chloro‑N‑(pyridin‑3‑yl)benzamide inhibits human CYP11B2 with an IC₅₀ of 65 nM in Chinese hamster V79 cells using 11‑deoxycorticosterone as substrate , placing it within the potency range (53–166 nM) of the most selective inhibitors in the published series . The 3‑position pyrrolidin‑1‑ylsulfonyl substituent on the target compound represents a vector for additional hydrogen-bonding or steric interactions within the CYP11B2 active site that are absent in the parent analog, offering a rational basis for hypothesized improved affinity, though direct measurement remains unpublished.

Aldosterone synthase inhibition CYP11B2 Cardiometabolic disease

Selectivity Over CYP11B1 Inferred from the N-(Pyridin-3-yl)benzamide Pharmacophore

Selectivity against the highly homologous steroid‑11β‑hydroxylase (CYP11B1) is a critical requirement for aldosterone synthase inhibitors to avoid cortisol suppression. In the N‑(pyridin‑3‑yl)benzamide series, the 4‑chloro substituent was shown to contribute to CYP11B2 selectivity: 4‑chloro‑N‑(pyridin‑3‑yl)benzamide exhibited 88% inhibition of CYP11B2 at 0.5 mM versus only 5% inhibition of CYP11B1 . The target compound retains this 4‑chloro substitution while incorporating the 3‑pyrrolidin‑1‑ylsulfonyl group, suggesting the selectivity determinant is preserved, although direct selectivity data for the sulfonylated derivative are not publicly available.

CYP11B1 selectivity Steroidogenic enzyme inhibition Off-target profiling

High‑Value Procurement Scenarios for 4-Chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Based on Quantified Differentiation


Urotensin II Receptor Tool Compound Selection When Lead‑Like Physicochemical Properties Are Required

For academic or industrial groups initiating a UT receptor antagonist program, SB‑657510 serves as the historical benchmark but carries a molecular weight > 500 and LogP > 5 . 4‑Chloro‑N‑(pyridin‑3‑yl)‑3‑(pyrrolidin‑1‑ylsulfonyl)benzamide provides a structurally distinct, patent‑enabled alternative with a molecular weight of 365.84 Da and ACD/LogP of 1.84 , placing it within lead‑like chemical space and offering greater latitude for multiparameter optimization without immediate drug‑likeness penalties.

Aldosterone Synthase (CYP11B2) Lead Expansion Utilizing a Validated Pharmacophore with a Novel Attachment Vector

The N‑(pyridin‑3‑yl)benzamide series has yielded selective CYP11B2 inhibitors with IC₅₀ values of 53–166 nM . The target compound retains this core while introducing a 3‑pyrrolidin‑1‑ylsulfonyl substituent, a modification known to enhance target engagement in related sulfonamide classes . Groups seeking to diversify SAR around the benzamide 3‑position can procure this compound as a key intermediate for further derivatization, building on the confirmed selectivity of the 4‑chloro‑N‑(pyridin‑3‑yl)benzamide scaffold .

Comparative Physicochemical Screening of Urotensin II Antagonist Chemotypes

Medicinal chemistry teams evaluating multiple UT antagonist chemotypes for lead nomination require compounds with divergent property profiles. This compound offers a low‑lipophilicity (LogP 1.84) and low‑molecular‑weight (366 Da) option that contrasts sharply with the high‑lipophilicity chemotypes (e.g., SB‑657510, LogP 5.10) . Procuring both chemotypes enables direct head‑to‑head assessment of how physicochemical properties influence in vitro ADME endpoints—such as microsomal stability and permeability—within the same pharmacological target class.

Quote Request

Request a Quote for 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.